molecular formula C12H9N5O B12113994 2-Azido-N-(pyridin-2-yl)benzamide CAS No. 74152-86-6

2-Azido-N-(pyridin-2-yl)benzamide

Cat. No.: B12113994
CAS No.: 74152-86-6
M. Wt: 239.23 g/mol
InChI Key: IHHZVKVHCYZIED-UHFFFAOYSA-N
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Description

Benzamide, 2-azido-N-2-pyridinyl- is an organic compound with the molecular formula C12H9N5O It is a derivative of benzamide, where the benzamide moiety is substituted with an azido group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-azido-N-2-pyridinyl- typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base to form N-(2-pyridinyl)benzamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of benzamide, 2-azido-N-2-pyridinyl-.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-azido-N-2-pyridinyl- can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, dichloromethane as a solvent.

    Reduction Reactions: Hydrogen gas, palladium on carbon catalyst.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Reduction Reactions: Formation of N-(2-pyridinyl)benzamide.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Benzamide, 2-azido-N-2-pyridinyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of benzamide, 2-azido-N-2-pyridinyl- involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting or modulating their activity. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)benzamide: Lacks the azido group, making it less reactive in cycloaddition reactions.

    2-Azidobenzamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.

    Pyridine-linked 1,2,4-oxadiazole benzamides: These compounds have different heterocyclic structures, which can lead to different biological activities and applications.

Uniqueness

Benzamide, 2-azido-N-2-pyridinyl- is unique due to the presence of both the azido and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity. The azido group allows for versatile chemical modifications through cycloaddition reactions, while the pyridinyl group can enhance interactions with biological targets.

Properties

CAS No.

74152-86-6

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

2-azido-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H9N5O/c13-17-16-10-6-2-1-5-9(10)12(18)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,18)

InChI Key

IHHZVKVHCYZIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N=[N+]=[N-]

Origin of Product

United States

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